molecular formula C20H21ClN2O2 B5219398 4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Cat. No. B5219398
M. Wt: 356.8 g/mol
InChI Key: NEWPXNJGFAHSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. It has shown potential as a therapeutic agent for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide targets the TYK2 enzyme, which is involved in the signaling pathway of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can reduce the production of pro-inflammatory cytokines and modulate the immune response.
Biochemical and Physiological Effects
In preclinical studies, 4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to reduce inflammation and improve disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease. It has also been shown to decrease the production of pro-inflammatory cytokines and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is its high potency and specificity for the TYK2 enzyme. This makes it a useful tool for studying the role of TYK2 in various autoimmune diseases. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on 4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One area of interest is its potential as a therapeutic agent for various autoimmune diseases. Further preclinical studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the role of TYK2 in various autoimmune diseases. By understanding the mechanism of action of 4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, researchers can gain insights into the underlying causes of these diseases and develop new therapeutic strategies. Additionally, researchers can investigate the potential of 4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide was synthesized by Bristol-Myers Squibb using a multi-step process involving various chemical reactions. The final product was obtained in high yield and purity, making it suitable for further research and development.

Scientific Research Applications

4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied in preclinical models for its potential therapeutic effects on various autoimmune diseases. It has shown promising results in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease.

properties

IUPAC Name

4-chloro-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-14-9-11-23(12-10-14)20(25)16-3-2-4-18(13-16)22-19(24)15-5-7-17(21)8-6-15/h2-8,13-14H,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWPXNJGFAHSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide

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